![molecular formula C17H27N3O3 B2926629 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide CAS No. 2361908-92-9](/img/structure/B2926629.png)
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide, also known as PACAP-27, is a neuropeptide that plays a vital role in various physiological processes in the body. It was first discovered in 1989 and is known for its ability to regulate the release of hormones and neurotransmitters in the body. The peptide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.
作用機序
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide exerts its effects by binding to specific receptors in the body, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. The peptide regulates the release of various hormones and neurotransmitters in the body, including dopamine, norepinephrine, and serotonin. It also has anti-inflammatory effects and regulates the immune response in the body.
Biochemical and Physiological Effects:
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been shown to have a wide range of biochemical and physiological effects in the body. It regulates the release of various hormones and neurotransmitters in the body, including dopamine, norepinephrine, and serotonin. It also has anti-inflammatory effects and regulates the immune response in the body. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
The use of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in lab experiments has several advantages. The peptide is readily available and can be synthesized using standard SPPS techniques. It is also stable and can be stored for long periods without degradation. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been extensively studied and its effects are well characterized, making it a useful tool for investigating various physiological processes in the body. However, there are also limitations to the use of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in lab experiments. The peptide is relatively expensive, which can limit its use in large-scale experiments. It also has a relatively short half-life in the body, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide. One area of research is the development of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide analogs with improved pharmacokinetic properties. These analogs could have longer half-lives in the body, making them more useful for in vivo experiments. Another area of research is the investigation of the role of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Further studies are needed to fully understand the potential therapeutic applications of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in these diseases. Finally, the development of new techniques for the synthesis of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide and its analogs could lead to more efficient and cost-effective methods for producing these peptides.
合成法
The synthesis of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is activated by a coupling reagent and then reacted with the growing peptide chain. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
科学的研究の応用
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. The peptide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-16(22)19-10-6-14(7-11-19)17(23)20-8-3-4-13(5-9-20)12-15(18)21/h2,13-14H,1,3-12H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMRXTHDBDFCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)
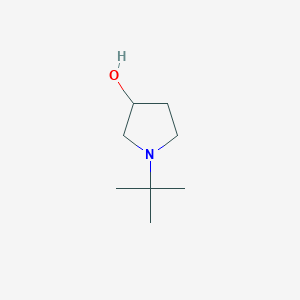
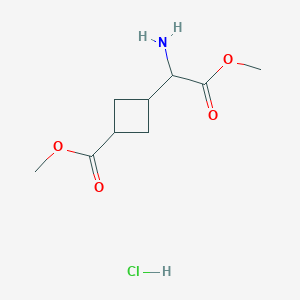
![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)
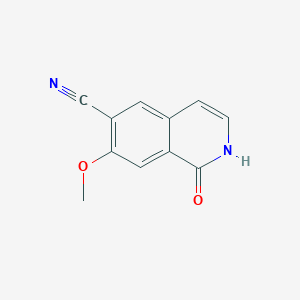
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)

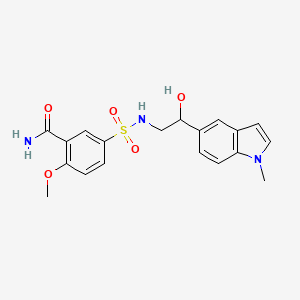
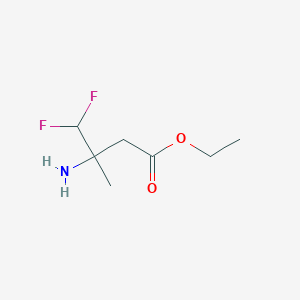
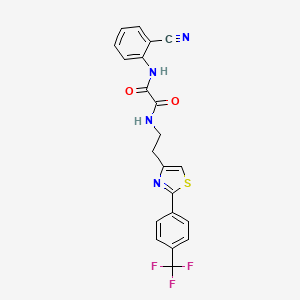
![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)